molecular formula C17H22O6 B047782 1(or 2)-(2-Ethylhexyl) trimellitate CAS No. 61137-09-5

1(or 2)-(2-Ethylhexyl) trimellitate

Cat. No.: B047782
CAS No.: 61137-09-5
M. Wt: 322.4 g/mol
InChI Key: BPAVWKYYIPGEQX-UHFFFAOYSA-N
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Description

1(or 2)-(2-Ethylhexyl) trimellitate is an ester of trimellitic acid, which is also known as 1,2,4-benzenetricarboxylic acid. This compound is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It is known for its excellent performance in high-temperature applications and its ability to provide flexibility and durability to PVC materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1(or 2)-(2-Ethylhexyl) trimellitate is synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

Trimellitic anhydride+3(2-ethylhexanol)1(or 2)-(2-Ethylhexyl) trimellitate+Water\text{Trimellitic anhydride} + 3 \text{(2-ethylhexanol)} \rightarrow \text{this compound} + \text{Water} Trimellitic anhydride+3(2-ethylhexanol)→1(or 2)-(2-Ethylhexyl) trimellitate+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors equipped with distillation columns to remove the water formed during the reaction. This helps drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1(or 2)-(2-Ethylhexyl) trimellitate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield trimellitic acid and 2-ethylhexanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce trimellitic acid and other oxidation products.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the 2-ethylhexyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Trimellitic acid and 2-ethylhexanol.

    Oxidation: Trimellitic acid and other oxidation products.

    Substitution: Various substituted trimellitates depending on the nucleophile used.

Scientific Research Applications

1(or 2)-(2-Ethylhexyl) trimellitate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Investigated for its potential effects on biological systems, including its biocompatibility and toxicity.

    Medicine: Studied for its potential use in medical devices and drug delivery systems due to its flexibility and stability.

    Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and films, due to its excellent plasticizing properties.

Mechanism of Action

The primary mechanism by which 1(or 2)-(2-Ethylhexyl) trimellitate exerts its effects is through its role as a plasticizer. By incorporating into the polymer matrix, it reduces the intermolecular forces between polymer chains, increasing their mobility and resulting in a more flexible material. This effect is particularly important in high-temperature applications where maintaining flexibility is crucial.

Comparison with Similar Compounds

    Di(2-ethylhexyl) phthalate (DEHP): Another commonly used plasticizer with similar properties but different chemical structure.

    Diisononyl phthalate (DINP): A phthalate plasticizer with a longer carbon chain, providing different flexibility and durability characteristics.

    Di(2-ethylhexyl) adipate (DEHA): A plasticizer with a different ester backbone, offering unique properties in terms of flexibility and temperature resistance.

Uniqueness: 1(or 2)-(2-Ethylhexyl) trimellitate is unique in its ability to provide excellent high-temperature performance and durability compared to other plasticizers. Its trimellitate backbone offers distinct advantages in terms of stability and resistance to degradation, making it a preferred choice for applications requiring long-term performance under harsh conditions.

Properties

IUPAC Name

4-(2-ethylhexoxycarbonyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-5-6-11(4-2)10-23-17(22)13-8-7-12(15(18)19)9-14(13)16(20)21/h7-9,11H,3-6,10H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAVWKYYIPGEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68735-92-2
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068735922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1(or 2)-(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1(or 2)-(2-ethylhexyl) dihydrogen benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

193 g (1 mol) of trimellitic acid anhydride and 234 g (1.8 mol) of 2-ethylhexanol plus 0.2 g of octylene glycol titanate were placed in a one-liter round flask. The mixture was heated to 150° C. with stirring and the introduction of nitrogen gas, and the splitting off of water begins. Within 4 hours the temperature is raised to 220° C., the distillate is separated by means of a Vigreux column, the top temperature amounts to 100° to 105° C. The bath temperature is maintained until the top temperature falls below 80° C. The product has an acid number of 150±10 mg KOH/g. 1.7 mol of 2-ethylhexanol per mol of trimellitic acid is contained in the product.
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
234 g
Type
reactant
Reaction Step Two
Quantity
1.7 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
octylene glycol titanate
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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